molecular formula C25H23N5O4 B11335459 N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11335459
M. Wt: 457.5 g/mol
InChI Key: MQJGZLDBIMUGPR-UHFFFAOYSA-N
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Description

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a combination of pyrimidine, morpholine, and chromene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2-methyl-6-(morpholin-4-yl)pyrimidine with appropriate reagents under controlled conditions.

    Coupling with Aminophenyl: The pyrimidine derivative is then coupled with 4-aminophenyl using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Chromene Ring Formation: The final step involves the formation of the chromene ring through a cyclization reaction, typically using a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide
  • N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-4-phenylbutanamide

Uniqueness

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of structural motifs, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C25H23N5O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C25H23N5O4/c1-16-26-22(15-23(27-16)30-10-12-33-13-11-30)28-18-6-8-19(9-7-18)29-24(31)20-14-17-4-2-3-5-21(17)34-25(20)32/h2-9,14-15H,10-13H2,1H3,(H,29,31)(H,26,27,28)

InChI Key

MQJGZLDBIMUGPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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